2-Methoxy-1-azaspiro[4.5]dec-1-ene
Description
Properties
IUPAC Name |
2-methoxy-1-azaspiro[4.5]dec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-12-9-5-8-10(11-9)6-3-2-4-7-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMRQLDEXXAFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2(CCCCC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-azaspiro[4.5]dec-1-ene typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxycyclohexan-1-one.
Catalytic Hydrogenation: This step reduces the starting material to the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: This reaction introduces the nitrogen atom into the structure, forming the spiro compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include:
- Hydrolysis
- Esterification
- Acylation
- Intramolecular Condensation
- O-acylation
These steps are carried out under controlled conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-azaspiro[4.5]dec-1-ene undergoes various chemical reactions, including:
- Oxidation: Converts the methoxy group to a hydroxyl group.
- Reduction: Reduces the ketone group to an alcohol.
- Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
- Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation: Produces 2-hydroxy-1-azaspiro[4.5]dec-1-ene.
- Reduction: Yields 2-methoxy-1-azaspiro[4.5]dec-1-ol.
- Substitution: Forms various substituted spiro compounds depending on the nucleophile used .
Scientific Research Applications
2-Methoxy-1-azaspiro[4.5]dec-1-ene has diverse applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
- Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
- Medicine: Explored for its potential use in drug development, particularly in the synthesis of spiro-based pharmaceuticals.
- Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides .
Mechanism of Action
The mechanism of action of 2-Methoxy-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its bioactive effects. The methoxy group and nitrogen atom play crucial roles in binding to the target molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The spiro[4.5]decene scaffold is highly versatile, with modifications in substituent type, position, and heteroatom inclusion (e.g., oxygen, sulfur) significantly altering properties. Key analogs include:
Key Observations :
- Methoxy Position : The 2- or 8-methoxy groups enhance steric hindrance and electronic donation, affecting ring puckering and intermolecular interactions. For example, 8-methoxy derivatives exhibit antitumor activity due to optimized binding to biological targets .
- Heteroatom Effects : Replacement of carbon with oxygen (e.g., 6-oxa) or sulfur (e.g., 8-thia) alters ring strain and solubility. Oxygen-containing analogs (e.g., 6-oxa-1-azaspiro) are often more polar, facilitating aqueous solubility .
- Synthetic Accessibility : Hydrogenation (Raney nickel) and fluoride-mediated deprotection (TBAF) are common for spiroiminal moiety synthesis .
Physicochemical Properties
Comparative data for select compounds:
Notes:
- The 8-methoxy derivative’s higher molecular weight correlates with its biphenyl substituent, contributing to enhanced lipophilicity (LogP ~4.1) and membrane permeability .
- Azide-containing analogs (e.g., 6-azido) show distinct IR stretches (~2100 cm⁻¹ for N₃) and mass spectral peaks .
Stability and Reactivity
- Oxidative Stability : Methoxy groups generally enhance oxidative stability compared to hydroxylated analogs. However, 8-thia derivatives (e.g., 8-thia-1-azaspiro) may form disulfides under oxidizing conditions .
- Acid/Base Sensitivity : Spiroiminal moieties are prone to ring-opening in acidic media, necessitating protective strategies (e.g., SEM groups) during synthesis .
Biological Activity
2-Methoxy-1-azaspiro[4.5]dec-1-ene, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its unique biological properties. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that the compound may inhibit certain enzymes by binding to their active sites, which can lead to various biological effects such as anti-inflammatory or anticancer activities. The exact mechanisms are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various contexts:
- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxic effects against several cancer cell lines. The compounds were shown to induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents.
- Insecticidal Properties : Research indicated that the compound displayed significant insecticidal activity against pests like Aphis fabae and Tetranychus cinnabarinus. Structure-activity relationship studies revealed that modifications in the chemical structure could enhance insecticidal effectiveness, underscoring the importance of molecular design in agrochemical applications.
- Enzyme Inhibition : Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways linked to inflammation and cancer progression. Further studies are required to elucidate the precise targets and inhibition mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
